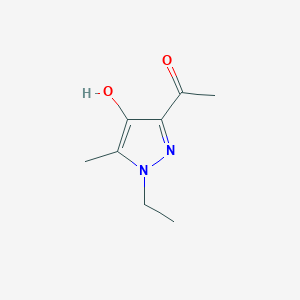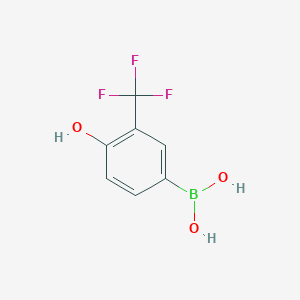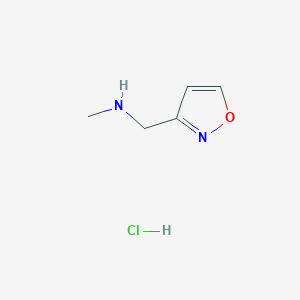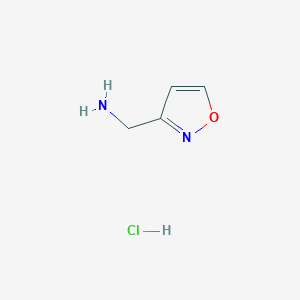
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (8-EPQC-HCl) is a novel synthetic compound with potential applications in a variety of scientific research areas. This compound has been studied for its ability to act as a reagent in organic synthesis, as well as for its potential as a therapeutic agent. 8-EPQC-HCl has been shown to exhibit a variety of biochemical and physiological effects, and its use in laboratory experiments has been demonstrated to have both advantages and limitations.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Pyridine and Fused Pyridine Derivatives : Research shows that derivatives of pyridine, such as 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, can be synthesized through various chemical reactions involving compounds like arylidene malononitrile and phosphoryl chloride (Al-Issa, 2012).
Formation of Quinoline and Pyridine Derivatives : A study detailed the synthesis of diverse quinoline and pyridine derivatives, indicating the chemical versatility and reactivity of compounds like 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (Ahmed et al., 2006).
Photoluminescent Properties and Coordination Polymers
Photoluminescent Coordination Polymers : A recent study demonstrated the use of pyridine-quinoline derivatives in the construction of photoluminescent coordination polymers, showcasing their potential in material science applications (Twaróg et al., 2020).
Luminescent Properties in Chemical Reactions : The use of quinoline derivatives in chemical reactions has been shown to exhibit luminescent properties, underlining their application in advanced material synthesis (Xu et al., 2014).
Chemical Modification and Application in Pharmacology
Reactivity and Anticancer Assessment : A study on 4-Hydroxyquinoline derivatives, closely related to 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, revealed their potential for modification and application in anticancer pharmacology (Regal et al., 2020).
Antimicrobial Properties of Fluoroquinolones : Research into fluoroquinolone analogs, sharing structural similarities with quinoline derivatives, highlighted their significant antimicrobial properties (Prasad et al., 2017).
Propriétés
IUPAC Name |
8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYHUWDDCXGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B3026906.png)








![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)

![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)